molecular formula C11H10BrNO2 B13896382 Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

Cat. No.: B13896382
M. Wt: 268.11 g/mol
InChI Key: LIIIRPFXPNIVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 7th position, and a carboxylate ester group at the 4th position of the indole ring. It is a white crystalline solid that is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate typically involves the bromination of 7-methyl-1H-indole followed by esterification. One common method includes reacting 7-methyl-1H-indole with bromine in the presence of a base to introduce the bromine atom at the 5th position. The resulting 5-bromo-7-methyl-1H-indole is then esterified with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted indoles.

    Oxidation: Formation of oxidized derivatives like indole-4-carboxylic acid.

    Reduction: Formation of reduced derivatives like 5-bromo-7-methyl-1H-indole-4-methanol.

    Hydrolysis: Formation of 5-bromo-7-methyl-1H-indole-4-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and methyl groups can influence its binding affinity and specificity, while the ester group can affect its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-indole-3-carboxylate
  • 5-Bromo-1-methyl-1H-indole
  • Methyl 6-bromo-1H-indole-4-carboxylate

Uniqueness

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-5-8(12)9(11(14)15-2)7-3-4-13-10(6)7/h3-5,13H,1-2H3

InChI Key

LIIIRPFXPNIVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.